Kukulkanin A
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Overview
Description
Kukulkanin A is a natural compound that has recently gained attention in the scientific community due to its potential therapeutic properties. It is a cyclic peptide that was first isolated from the skin secretion of the Mexican red-eyed tree frog, Agalychnis callidryas. This compound exhibits a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of Kukulkanin A is not fully understood, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of cancer cell proliferation. This compound has been shown to bind to and disrupt the bacterial cell membrane, leading to cell death. In addition, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In addition, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. Furthermore, this compound has been found to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Kukulkanin A in lab experiments is its natural origin. As a natural compound, this compound is less likely to have toxic side effects compared to synthetic compounds. In addition, this compound has been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound in lab experiments is its limited availability. The complex synthesis method and low yield make it difficult to obtain large quantities of this compound for research purposes.
Future Directions
There are several future directions for research on Kukulkanin A. One area of interest is the development of this compound as a potential treatment for bacterial infections. Further studies are needed to determine the efficacy of this compound against various bacterial strains and to investigate its mechanism of action. Another area of interest is the development of this compound as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method of this compound for cancer treatment. Furthermore, research on the anti-inflammatory effects of this compound may lead to the development of new treatments for inflammatory diseases.
Scientific Research Applications
Kukulkanin A has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to have antitumor effects against various cancer cell lines, including breast, colon, and lung cancer. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
124704-82-1 |
---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-9-14(18)13-8-10-15(19)17(22-2)16(13)20/h3-10,19-20H,1-2H3/b9-5+ |
InChI Key |
VSQPLPYTWAWJLY-WEVVVXLNSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2)O)OC)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2)O)OC)O |
synonyms |
2',4'-dihydroxy-3',4-dimethoxychalcone kukulkanin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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